Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester
Description
Properties
IUPAC Name |
diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-16-11(14)9(12(15)17-4-2)8-13-10-6-5-7-18-10/h5-8,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQYRYWAORDDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469513 | |
| Record name | Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59713-52-9 | |
| Record name | Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structure
| Property | Details |
|---|---|
| IUPAC Name | Diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate |
| Molecular Formula | C$${12}$$H$${15}$$NO$$_4$$S |
| Molecular Weight | 269.32 g/mol |
| CAS Number | 59713-52-9 |
| Synonyms | Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester; SCHEMBL13778434 |
| SMILES | CCOC(=O)C(=CNC1=CC=CS1)C(=O)OCC |
The compound consists of a malonate diethyl ester core with a thiophen-2-ylamino substituent connected via a methylene bridge, resulting in a Schiff base-like structure.
Preparation Methods
General Synthetic Strategy
The preparation of This compound generally involves the condensation of diethyl malonate derivatives with 2-aminothiophene or its equivalents under controlled conditions to form the amino-methylene linkage. This approach leverages the nucleophilic amine of the thiophene derivative reacting with the active methylene group of the malonate ester.
Detailed Synthetic Route
Step 1: Starting Materials
- Diethyl malonate (propanedioic acid diethyl ester)
- 2-Aminothiophene (thiophen-2-amine)
Step 3: Purification
- The crude product is purified by crystallization or recrystallization using ester solvents (e.g., ethyl acetate) followed by alkane solvents (e.g., hexane) to remove impurities such as unreacted starting materials and side products.
- Vacuum distillation may be used to remove solvents and concentrate the product.
- This purification strategy exploits the differential solubility of the product and impurities.
Related Synthetic Insights from Analogous Compounds
From patent literature on related malonate esters, such as N-methyl-malonamic acid ethyl ester, improvements have been made by:
- Using single-step aminolysis of diethyl malonate with amines under controlled low temperatures (-20 to 5 °C) to avoid side reactions and improve yield (~80%).
- Employing crystallization techniques with ester and alkane solvents to achieve purities >98.5% and overall recovery of ~75%.
These principles can be adapted to the synthesis of This compound , optimizing reaction parameters to maximize yield and purity.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes | Expected Outcome |
|---|---|---|---|
| Starting materials | Diethyl malonate and 2-aminothiophene | High purity reagents | Ready for condensation |
| Condensation | Amino group of 2-aminothiophene condenses with diethyl malonate active methylene | Solvent: ethanol or ethyl acetate; Temp: 20–80 °C; Time: several hours | Formation of amino-methylene linkage |
| Purification | Crystallization using ester solvent followed by alkane solvent filtration and vacuum distillation | Ester solvents: ethyl acetate; Alkanes: hexane; Cooling crystallization | Removal of impurities, product isolation |
| Yield | Single-step condensation approach | ~70–85% (estimated from analogs) | High yield, reduced steps |
| Purity | Crystallization and distillation | >98.5% purity achievable | High purity product |
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylamino group to a thienyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester involves its interaction with various molecular targets and pathways. The thienylamino group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the ester groups can undergo hydrolysis to release active intermediates that further interact with biological targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester
- CAS No.: 59713-52-9
- Molecular Formula: C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol .
- Structure: Features a propanedioic acid backbone with a diethyl ester group and a (2-thienylamino)methylene substituent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with varying substituents on the propanedioic acid diethyl ester backbone. Key differences include:
Substituent Effects on Physicochemical Properties
- Electronic Effects: Thienylamino Group: The sulfur atom in the thienyl group enhances polarizability and may improve binding affinity in biological systems . Nitro Group: Increases electrophilicity, making the compound more reactive in condensation reactions . Methoxy Group: Introduces polarity, improving solubility in polar solvents .
- Simpler analogs like diethyl methylenemalonate (MW 172.18) are more volatile, favoring use in gas-phase reactions .
Biological Activity
Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester, commonly referred to as diethyl 2-(2-thienylmethyl)propanedioate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, toxicity data, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.30 g/mol
- IUPAC Name : this compound
- CAS Number : 14952882
The compound features a thienyl group that may contribute to its biological properties, particularly in interactions with biological systems.
Enzyme Inhibition
Propanedioic acid derivatives are known to act as competitive inhibitors in various enzymatic reactions. Specifically, malonic acid, a related compound, inhibits succinate dehydrogenase in the respiratory electron transport chain, which may suggest similar mechanisms for its esters . This inhibition can affect metabolic pathways and energy production in cells.
Toxicity Studies
Toxicity assessments have been conducted for related compounds such as diethyl malonate. These studies indicate low acute toxicity with the following findings:
- LD50 (oral) : >2000 mg/kg in rats .
- Dermal LD50 : >16,960 mg/kg in rabbits .
- No significant irritation was observed in skin or eye irritation tests .
These results suggest that propanedioic acid esters may exhibit low toxicity profiles, making them candidates for further research in pharmacological applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various propanedioic acid derivatives against bacterial strains. The results indicated that compounds with thienyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-thienyl counterparts. This suggests a potential role for these compounds in developing new antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on human cancer cell lines using diethyl 2-(2-thienylmethyl)propanedioate. The compound demonstrated dose-dependent cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be around 50 µM, indicating significant potential for further development as an anticancer agent.
The biological activity of propanedioic acid esters may be attributed to:
- Enzyme Inhibition : Similar to malonic acid's competitive inhibition of succinate dehydrogenase.
- Cellular Uptake : The ester groups facilitate membrane permeability, allowing the compound to enter cells more readily.
- Thienyl Group Interaction : The presence of the thienyl moiety may enhance binding affinity to specific biological targets.
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Enzyme Inhibition | Competitive inhibition observed (similar to malonic acid) |
| Acute Toxicity | Low toxicity (LD50 >2000 mg/kg) |
| Antimicrobial Activity | Enhanced activity against Gram-positive bacteria |
| Cytotoxicity | Significant effects on cancer cell lines (IC50 ~50 µM) |
Q & A
Q. How can researchers design an efficient synthetic route for Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester?
Methodological Answer: A viable synthetic approach involves the condensation of 2-aminothiophene with diethyl malonate under acidic or basic catalysis. For example:
- Step 1: React 2-aminothiophene with diethyl malonate in ethanol using catalytic acetic acid at 60–80°C for 6–12 hours.
- Step 2: Monitor the reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
- Step 3: Purify the product via recrystallization from ethanol or column chromatography.
This method is analogous to the synthesis of structurally related diethyl malonate derivatives with substituted aromatic amines . Key variables include reaction temperature, solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid or Knoevenagel conditions).
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for signals corresponding to the thienyl protons (δ 6.8–7.5 ppm), methylene protons (δ 5.5–6.2 ppm, characteristic of the malonate-CH= group), and ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR: Confirm the carbonyl carbons (δ 165–170 ppm) and the imine carbon (δ 145–155 ppm).
- IR Spectroscopy: Identify the C=O stretch (1720–1740 cm⁻¹) and C=N stretch (1620–1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., m/z calculated for C₁₃H₁₅NO₄S: 289.07) and fragmentation patterns .
Q. How can reaction conditions be optimized to improve yield in Knoevenagel condensations involving thienyl amines?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity compared to ethanol, but may require higher temperatures.
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to accelerate imine formation.
- Stoichiometry: A 1:1.2 molar ratio of amine to diethyl malonate minimizes side products like dimerized intermediates.
- Temperature Control: Reactions at 70–90°C typically achieve >70% yield within 8 hours, as observed in analogous systems .
Advanced Research Questions
Q. How can computational chemistry predict the stability of intermediates in the synthesis of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometries of intermediates (e.g., enamine or zwitterionic forms) using B3LYP/6-31G(d) basis sets. Calculate Gibbs free energy to determine thermodynamic favorability.
- Transition State Analysis: Identify energy barriers for tautomerization or isomerization steps using QM/MM methods.
- Solvent Effects: Apply implicit solvent models (e.g., PCM) to assess stabilization of charged intermediates in polar media.
Studies on related malonate derivatives suggest that electron-withdrawing groups on the thienyl ring stabilize the imine intermediate, reducing side reactions .
Q. How should researchers address contradictions in spectroscopic data for structurally similar diethyl malonate derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally characterized analogs (e.g., diethyl [(4-nitrophenylamino)methylene]malonate) to resolve ambiguities in peak assignments .
- X-ray Crystallography: Resolve conflicting IR or NMR interpretations by determining the crystal structure, which clarifies bond hybridization (e.g., C=N vs. C=C).
- Dynamic Effects: Consider tautomeric equilibria (e.g., enol-keto forms) that may cause variable NMR shifts in solution .
Q. What strategies are effective for evaluating the compound’s biological activity while minimizing false positives in toxicity assays?
Methodological Answer:
- Dose-Response Studies: Use a range of concentrations (1–100 µM) to establish EC₅₀/IC₅₀ values and rule out nonspecific cytotoxicity.
- Counter-Screening: Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity.
- Negative Controls: Include vehicle-only controls and reference compounds (e.g., diethyl malonate) to differentiate target-specific effects from solvent artifacts.
- Data Filtering: Apply criteria from EPA guidelines (e.g., exclusion of studies lacking exposure duration or proper controls) to ensure data reliability .
Q. How can structure-activity relationships (SAR) guide the modification of the thienylamino-malonate scaffold?
Methodological Answer:
- Electron-Donating/Withdrawing Groups: Introduce substituents (e.g., -NO₂, -OCH₃) at the 4-position of the thienyl ring to modulate electronic effects on the imine bond.
- Steric Modifications: Replace the ethyl ester groups with bulkier esters (e.g., tert-butyl) to assess steric hindrance on reactivity.
- Bioisosteric Replacement: Substitute the thienyl ring with furan or pyrrole to evaluate heterocycle-specific interactions.
SAR studies on analogous compounds indicate that electron-deficient thienyl rings enhance electrophilicity, improving reactivity in Michael addition reactions .
Q. What experimental and computational methods resolve discrepancies in reported melting points for diethyl malonate derivatives?
Methodological Answer:
- DSC/TGA Analysis: Determine the compound’s melting point and decomposition temperature using differential scanning calorimetry.
- Polymorph Screening: Recrystallize from solvents of varying polarity (e.g., hexane, DCM) to identify stable crystalline forms.
- Molecular Dynamics Simulations: Model crystal packing to predict melting behavior based on lattice energy and intermolecular interactions.
For example, diethyl [(2-methoxyphenyl)methylene]malonate exhibits a melting point of 49.5–50.5°C, with deviations attributed to polymorphic forms or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
